Cas no 117550-12-6 (D-Valine,L-tyrosyl-D-cysteinyl-L-phenylalanyl-3-mercapto-, cyclic (2®4)-disulfide)

D-Valine,L-tyrosyl-D-cysteinyl-L-phenylalanyl-3-mercapto-, cyclic (2®4)-disulfide structure
117550-12-6 structure
Productnaam:D-Valine,L-tyrosyl-D-cysteinyl-L-phenylalanyl-3-mercapto-, cyclic (2®4)-disulfide
CAS-nummer:117550-12-6
MF:C26H34N4O6S2
MW:562.701364040375
CID:143985
PubChem ID:3082858

D-Valine,L-tyrosyl-D-cysteinyl-L-phenylalanyl-3-mercapto-, cyclic (2®4)-disulfide Chemische en fysische eigenschappen

Naam en identificatie

    • [(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl] (2S)-2-amino-3-methyl-3-sulfanylbutanoate
    • H-tyrosyl-cyclo(cysteinyl-phenylalanyl-penicillaminyl)-OH
    • (2S)-2-amino-3-methyl-3-sulfanylbutanoyl L-tyrosyl-D-cysteinyl-L-phenylalaninate
    • DCFPE
    • D-Valine, L-tyrosyl-D-cysteinyl-L-phenylalanyl-3-mercapto-, cyclic (2-4)-disulfide
    • Htdcpdp-OH
    • H-Tyr-cyclo(cys-phe-pen)-OH
    • H-Tyrosyl-cyclo(cysteinyl-phenylalanyl-beta-beta-dimethylcysteinyl)-OH
    • Jom 13
    • Tyr-c(D-cys-phe-D-pen)OH
    • (S)-2-((S)-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)-3-mercaptopropanamido)-3-phenylpropanoic (S)-2-amino-3-mercapto-3-methylbutanoic anhydride
    • DTXSID00151804
    • 117550-12-6
    • D-Valine,L-tyrosyl-D-cysteinyl-L-phenylalanyl-3-mercapto-, cyclic (2®4)-disulfide
    • Inchi: InChI=1S/C26H34N4O6S2/c1-26(2,38)21(28)25(35)36-24(34)19(13-15-6-4-3-5-7-15)29-23(33)20(14-37)30-22(32)18(27)12-16-8-10-17(31)11-9-16/h3-11,18-21,31,37-38H,12-14,27-28H2,1-2H3,(H,29,33)(H,30,32)/t18-,19-,20+,21-/m0/s1
    • InChI-sleutel: LINHQEFGHROEAQ-BURNTYAHSA-N
    • LACHT: OC1C=CC(C[C@@H](C(N[C@@H](C(N[C@H](C(OC([C@@H](C(S)(C)C)N)=O)=O)CC2C=CC=CC=2)=O)CS)=O)N)=CC=1

Berekende eigenschappen

  • Exacte massa: 562.19222
  • Monoisotopische massa: 562.192
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 14
  • Complexiteit: 816
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 176Ų

Experimentele eigenschappen

  • Dichtheid: 1.311
  • Kookpunt: 827.4°Cat760mmHg
  • Vlampunt: 454.2°C
  • Brekindex: 1.613
  • PSA: 173.84

Artikelen aanbevelen

Aanbevolen leveranciers
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk